![molecular formula C21H16N8Na2O8S4 B10783132 disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)

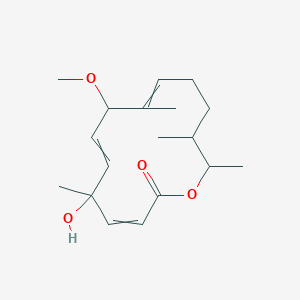

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KP-736 ist ein neuartiges Cephalosporin-Antibiotikum mit einem breiten antibakteriellen Spektrum und potenter antipseudomonaler Aktivität. Es hat eine signifikante Wirksamkeit gegen gramnegative Bakterien gezeigt, einschließlich Pseudomonas aeruginosa, und ist bekannt für seine Stabilität gegenüber verschiedenen Beta-Lactamasen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KP-736 umfasst mehrere Schritte:

Alkylierung: Die Alkylierung von 5-Hydroxy-2-(Hydroxymethyl)-4-pyron mit Diphenyldiazomethan in Ethanol führt zu 5-(Diphenylmethoxy)-2-(Hydroxymethyl)-4-pyron.

Hydroxylamin-Behandlung: Dieser Zwischenstoff wird mit Hydroxylamin in heißem Ethanol-Wasser behandelt, um 5-(Diphenylmethoxy)-1-Hydroxy-2-(Hydroxymethyl)-4-pyridon zu ergeben.

Weitere Alkylierung: Die Verbindung wird weiter mit Diphenylmethylchlorid, Kaliumcarbonat und Natriumiodid in Dimethylsulfoxid alkyliert, um 1,5-Bis(diphenylmethoxy)-2-(Hydroxymethyl)-4-pyridon zu bilden.

Kondensation: Dieses Produkt wird mit N-Hydroxyphthalimid unter Verwendung von Triphenylphosphin in Tetrahydrofuran kondensiert, um 1,5-Bis(diphenylmethoxy)-2-(Phthalimidooxymethyl)-4-pyridon zu erhalten.

Hydrazinreaktion: Die Reaktion mit Hydrazin in Ethanol führt zu dem entsprechenden Aminooxyderivat.

Endgültige Kondensation: Dieses Derivat wird mit 2-[2-(Triphenylmethylamino)thiazol-4-yl]glyoxylsäure in Chloroform-Ethanol kondensiert, um das Endprodukt zu ergeben.

Industrielle Produktionsverfahren

Die industrielle Produktion von KP-736 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Reinheit und Ausbeute des Endprodukts durch optimierte Reaktionsbedingungen und Reinigungstechniken zu gewährleisten .

Analyse Chemischer Reaktionen

KP-736 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen von KP-736, um seine antibakteriellen Eigenschaften zu verbessern.

Substitutionsreaktionen: Häufige Reagenzien sind Diphenyldiazomethan, Hydroxylamin und Diphenylmethylchlorid. Diese Reaktionen tragen dazu bei, verschiedene Substituenten in die Kernstruktur von KP-736 einzuführen.

Kondensationsreaktionen: Diese Reaktionen werden verwendet, um komplexe Strukturen zu bilden, indem kleinere Moleküle kombiniert werden, wie es bei der Synthese von KP-736 der Fall ist.

Wissenschaftliche Forschungsanwendungen

KP-736 wurde ausgiebig auf seine antibakteriellen Eigenschaften untersucht. Es hat eine signifikante Aktivität gegen gramnegative Bakterien gezeigt, einschließlich Stämme, die gegenüber anderen Antibiotika wie Ceftazidim und Ceftriaxon resistent sind. Seine hohe Affinität zu Penicillin-bindenden Proteinen macht es zu einem potenten bakteriziden Mittel . Zusätzlich wurde KP-736 auf seine Stabilität gegenüber verschiedenen Beta-Lactamasen untersucht, was es zu einem vielversprechenden Kandidaten für die Behandlung von Infektionen macht, die durch resistente Bakterien verursacht werden .

Wirkmechanismus

KP-736 übt seine antibakterielle Wirkung aus, indem es Penicillin-bindende Proteine inhibiert, die für die Synthese der bakteriellen Zellwand unerlässlich sind. Die Verbindung wird über das tonB-abhängige Eisentransportsystem in Bakterienzellen transportiert. Dieser Mechanismus stellt sicher, dass KP-736 seine Zielstellen innerhalb der Bakterien erreicht, was zu einer effektiven Hemmung der Zellwandsynthese und anschließendem Absterben der Bakterien führt .

Wirkmechanismus

KP-736 exerts its antibacterial effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis. The compound is transported into bacterial cells via the tonB-dependent iron transport system. This mechanism ensures that KP-736 reaches its target sites within the bacteria, leading to effective inhibition of cell wall synthesis and subsequent bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

KP-736 wird mit anderen Cephalosporinen wie Ceftazidim, Ceftriaxon und Cefpirom verglichen. Es hat eine überlegene Aktivität gegen gramnegative Bakterien gezeigt, einschließlich Pseudomonas aeruginosa, und ist stabiler gegenüber Beta-Lactamasen. Dies macht KP-736 zu einem einzigartigen und potenten Antibiotikum in seiner Klasse .

Liste ähnlicher Verbindungen

- Ceftazidim

- Ceftriaxon

- Cefpirom

KP-736 zeichnet sich durch sein breites Wirkungsspektrum und seine Stabilität gegenüber Beta-Lactamasen aus, was es zu einer wertvollen Ergänzung des Arsenals von Antibiotika macht .

Eigenschaften

Molekularformel |

C21H16N8Na2O8S4 |

|---|---|

Molekulargewicht |

682.6 g/mol |

IUPAC-Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H18N8O8S4.2Na/c22-21-24-10(7-40-21)14(26-37-4-9-1-11(30)12(31)3-28(9)36)17(32)25-15-18(33)29-16(20(34)35)8(6-39-19(15)29)5-38-13-2-23-27-41-13;;/h1-3,7,15,19,31,36H,4-6H2,(H2,22,24)(H,25,32)(H,34,35);;/q;2*+1/p-2/b26-14-;;/t15-,19-;;/m1../s1 |

InChI-Schlüssel |

RNPRGWFDYQHVDK-PUZJMABTSA-L |

Isomerische SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OCC3=CC(=O)C(=CN3O)[O-])/C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |

Kanonische SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)[O-])C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1h-Indol-3-Yl)-4-{1-[2-(1-Methylpyrrolidin-2-Yl)ethyl]-1h-Indol-3-Yl}-1h-Pyrrole-2,5-Dione](/img/structure/B10783056.png)

![[99Mtc]-cbpao](/img/structure/B10783067.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B10783074.png)

![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B10783092.png)

![N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B10783100.png)

![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-](/img/structure/B10783140.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)